

Spectroscopic Profile of 2-Amino-5-bromobenzotrifluoride (CAS 1655-03-4)

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Compound of Interest

Compound Name: 1-Propanone, 1-(1-cyclohexen-1-yl)-

Cat. No.: B158228

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. The correct CAS number for this compound is 445-02-3. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of 2-Amino-5-bromobenzotrifluoride.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.61	d	2.1	Ar-H
7.21	dd	8.7, 2.1	Ar-H
6.75	d	8.7	Ar-H
4.25	br s	-	-NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
144.3	C-NH ₂
135.2	Ar-CH
130.0	Ar-CH
124.0 (q, J = 272 Hz)	-CF ₃
121.7 (q, J = 31 Hz)	C-CF ₃
119.5	Ar-CH
109.8	C-Br

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3480, 3380	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
1630	Strong	N-H Bend
1580, 1490	Medium	C=C Aromatic Ring Stretch
1320	Very Strong	C-F Stretch
1120	Strong	C-N Stretch
810	Strong	C-H Bend (out-of-plane)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
239, 241	100, 98	[M] ⁺ (Molecular Ion)
220, 222	15	[M-HF] ⁺
141	30	[M-Br] ⁺
114	25	[M-Br-HCN] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Amino-5-bromobenzotrifluoride was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.

- Spectral Width: 240 ppm.
- Acquisition Time: 1.5 seconds.
- Relaxation Delay: 3 seconds.
- Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of 2-Amino-5-bromobenzotrifluoride was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the GC inlet.

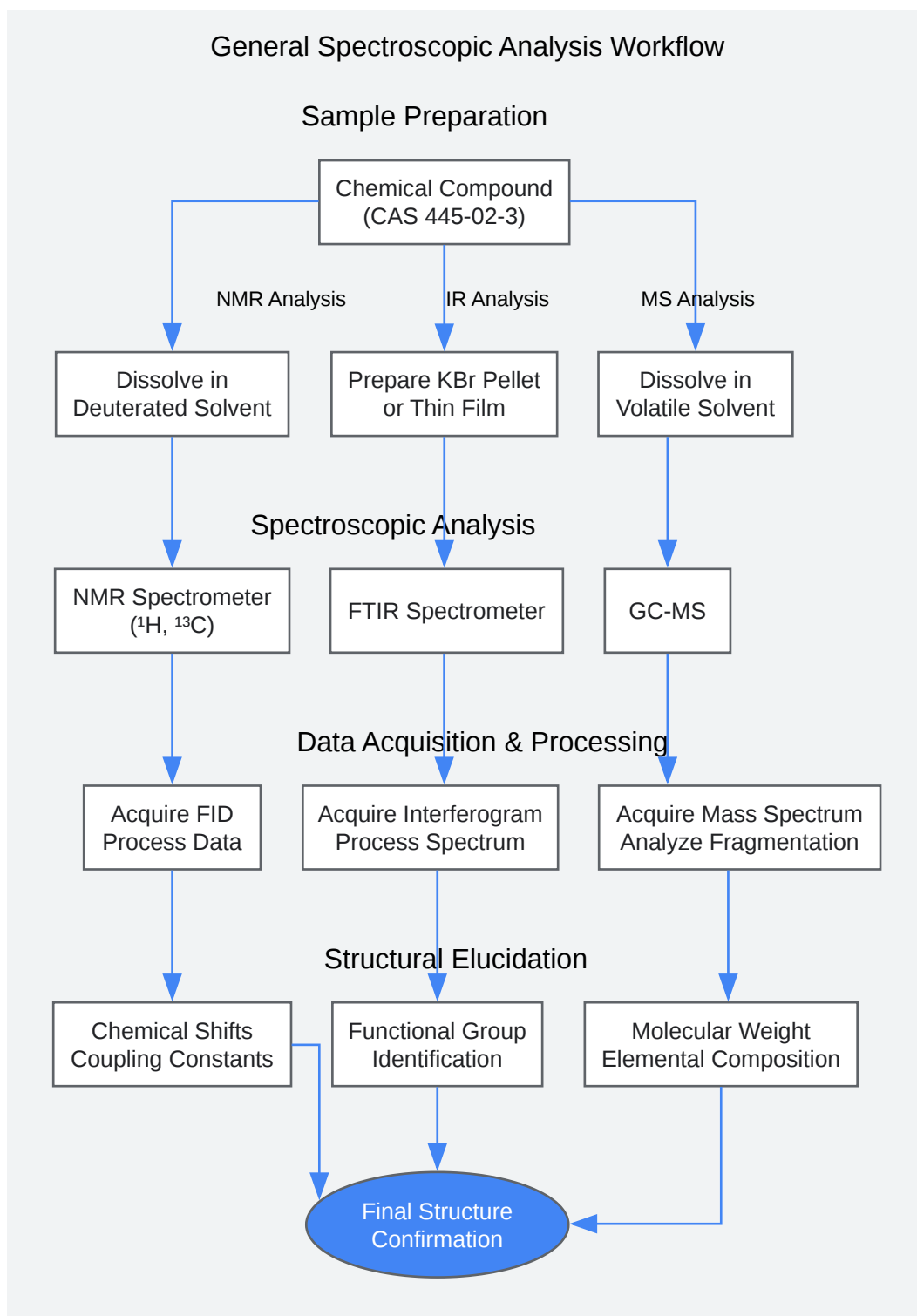
- GC Column: 30 m x 0.25 mm, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

MS Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40 - 550.
- Scan Speed: 1 scan/second.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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